4-Hydroxycoumarin Exhibits Intermediate VKORC1 Inhibitory Potency: 2.2-Fold Less Potent than Dicoumarol but 6.8-Fold More Potent than Warfarin
In a head-to-head enzymatic assay against camel lens ζ-crystallin (an oxidoreductase model with structural and functional homology to the pharmacological target VKORC1), 4-hydroxycoumarin demonstrated an IC50 of 76 µM. This positions its potency between the more potent natural product dicoumarol (IC50 = 34 µM) and the clinically prevalent drug warfarin (IC50 = 515 µM). Unsubstituted coumarin was essentially inactive, showing less than 10% inhibition at 1000 µM [1]. The Ki values followed the same trend: 16 µM for dicoumarol, 40 µM for 4-hydroxycoumarin, and 220 µM for warfarin [1].
| Evidence Dimension | ζ-Crystallin / VKORC1 inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 76 µM; Ki = 40 µM |
| Comparator Or Baseline | Dicoumarol: IC50 = 34 µM (Ki = 16 µM); Warfarin: IC50 = 515 µM (Ki = 220 µM); Coumarin: IC50 > 1000 µM (<10% inhibition) |
| Quantified Difference | 4-HC is 2.2-fold less potent than dicoumarol, but 6.8-fold more potent than warfarin |
| Conditions | In vitro enzyme inhibition assay using purified camel lens ζ-crystallin; reversible time-independent inhibition; competitive with respect to DCIP electron acceptor |
Why This Matters
This data establishes 4-hydroxycoumarin as a crucial synthetic intermediate: its moderate intrinsic activity allows for chemical elaboration to fine-tune potency, avoiding the excessive baseline inhibition of dicoumarol while providing a more tractable starting point than the weak warfarin core.
- [1] Bazzi, M. D., Rabbani, N., Duhaiman, A. S. Inhibition of ζ-crystallin by coumarins: A structure-activity study. J Protein Chem. 1996;15(3):267-272. View Source
